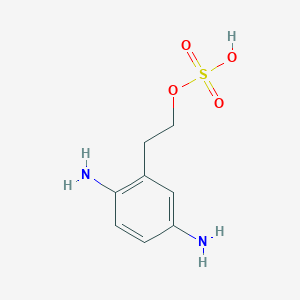
2-(2,5-Diaminophenyl)ethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Diaminophenyl)ethanol sulfate is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is also known by other names such as 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2,5-Diaminophenyl)ethanol sulfate typically involves the reaction of 2,5-diaminophenol with ethylene oxide in the presence of sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
2-(2,5-Diaminophenyl)ethanol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2,5-Diaminophenyl)ethanol sulfate is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: It is employed in the study of enzyme interactions and protein modifications.
Industry: It is used in the formulation of hair dyes and other cosmetic products
Mécanisme D'action
The mechanism of action of 2-(2,5-Diaminophenyl)ethanol sulfate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2-(2,5-Diaminophenyl)ethanol sulfate can be compared with other similar compounds, such as:
2-(4-Aminophenyl)ethanol: This compound has a similar structure but with an amino group at the para position.
2-Phenylethanol: This compound lacks the amino groups and has different chemical properties.
2-(2-Aminophenyl)ethanol: This compound has only one amino group, leading to different reactivity and applications.
The uniqueness of 2-(2,5-Diaminophenyl)ethanol sulfate lies in its dual amino groups and hydroxyl group, which confer distinct chemical reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C8H12N2O4S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
2-(2,5-diaminophenyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H12N2O4S/c9-7-1-2-8(10)6(5-7)3-4-14-15(11,12)13/h1-2,5H,3-4,9-10H2,(H,11,12,13) |
Clé InChI |
LPFBFWGZWKZJAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)CCOS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


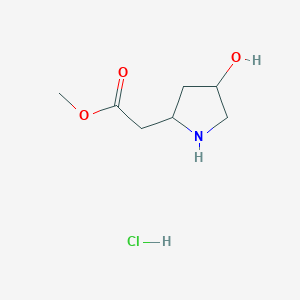
![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
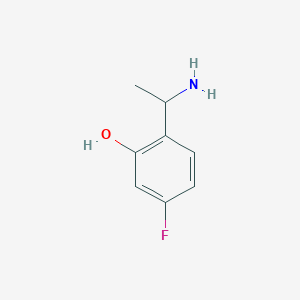
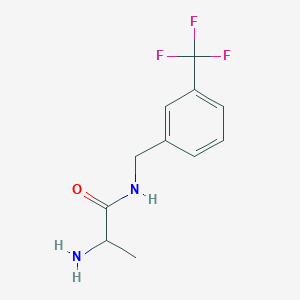
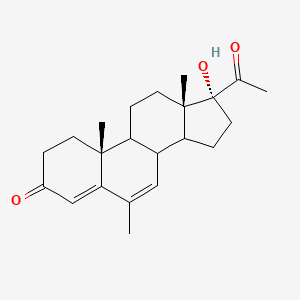
![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
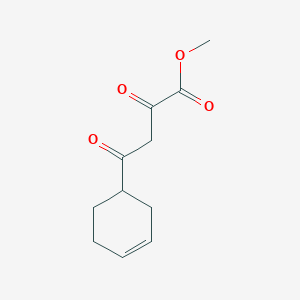

![N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide](/img/structure/B14790754.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
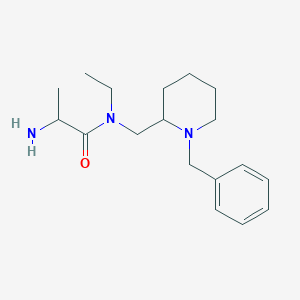
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
